![molecular formula C19H20N2O4S B2751666 N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-53-4](/img/structure/B2751666.png)
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a hexahydropyrido[3,2,1-ij]quinoline core, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized using methods similar to those described for 4-hydroxy-2-quinolones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a hexahydropyrido[3,2,1-ij]quinoline core, a sulfonamide group, and a 4-methoxyphenyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the quinoline core might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar sulfonamide group and the nonpolar methoxyphenyl and quinoline groups .
科学的研究の応用
Photovoltaic Applications
Quinoline derivatives, such as the first compound, have been used in third-generation photovoltaics . Their properties for photovoltaic applications include absorption spectra and energy levels . They have been implemented in photovoltaic cells, with their architecture and design described in detail .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have been demonstrated to be good materials for the emission layer of OLEDs . This suggests that the first compound could potentially be used in the production of OLEDs.
Transistors
Quinoline derivatives have also been used in transistors . This indicates that the first compound could be used in the manufacturing of transistors.
Perovskite Solar Cells
The first compound has been used as a hole-transporting material (HTM) in perovskite solar cells (PSCs) . Two derivatives of the compound, CP1 and CP2, were designed and investigated for their potential use in PSCs .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . This suggests that the first compound could potentially be used in biomedical research or treatments.
Treatment of Triple-Negative Cancer
The second compound has been identified as a promising inhibitor of EGFR/VEGFR-2, which is associated with the progression of triple-negative breast cancer (TNBC) . The compound was identified using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
5-HT1A Receptor Inhibitors
The second compound has been found to be a highly selective ligand towards the 5-HT1A receptor . This suggests that it could potentially be used in the treatment of conditions related to this receptor.
G Protein-Coupled Receptors (GPCRs)
The second compound could potentially be used in the treatment of diseases related to GPCRs . GPCRs are involved in a wide range of human diseases, including diabetes, obesity, Alzheimer’s, and several other central nervous system disorders .
将来の方向性
作用機序
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate . Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR, inhibiting its function . This interaction and subsequent inhibition occur due to the structural similarity between the compound and para-aminobenzoic acid (PABA), a substrate of DHFR . This similarity allows the compound to bind to the active site of DHFR, preventing the enzyme from catalyzing its normal reactions .
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for the synthesis of nucleotides . As a result, DNA replication and cell division are hindered, leading to the antimicrobial and antitumor effects of the compound .
Result of Action
The inhibition of DHFR and the subsequent disruption of nucleotide synthesis result in the prevention of bacterial DNA growth and cell division or replication . This leads to the bacteriostatic action of the compound . In terms of antitumor activity, the disruption of DNA replication can lead to cell cycle arrest, contributing to the compound’s potential anticancer effects .
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFFQQDVAQYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


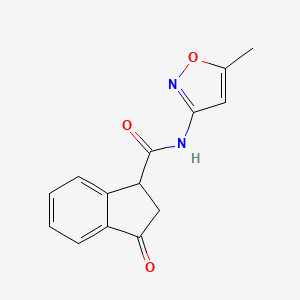
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)

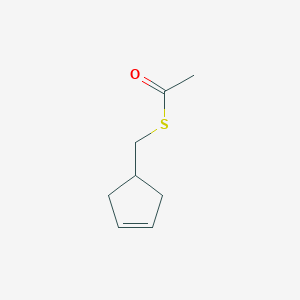

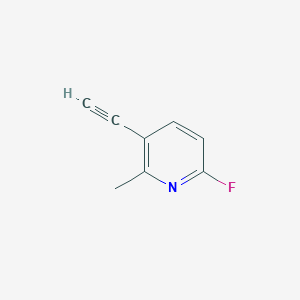
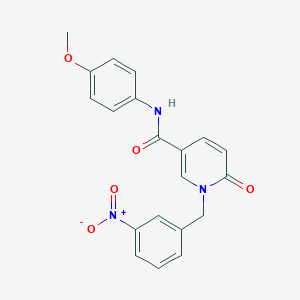
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)
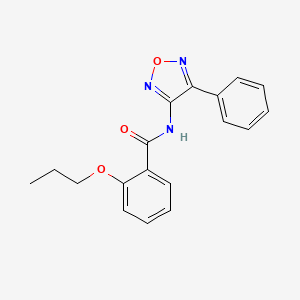

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)